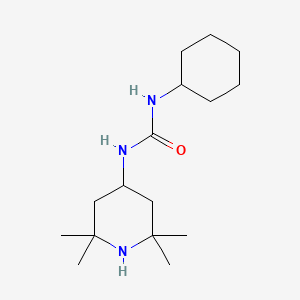![molecular formula C16H17NO3 B5525820 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)
3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydroxybenzaldehydes with other chemical entities. For example, Özay et al. (2013) described the synthesis of a compound from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene, characterized by various spectroscopic techniques and X-ray analysis (Özay, Yıldız, Ünver, & Durlu, 2013). Similarly, Medetalibeyoğlu et al. (2018) synthesized a compound through the reaction of 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with 3-(3methoxybenzyl)-benzaldehyde, optimized using various computational methods (Medetalibeyoğlu, Beytur, & Yüksek, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime has been elucidated using various spectroscopic methods. The structure is often confirmed by elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, UV-visible spectroscopy, and sometimes X-ray crystallography, providing insights into the arrangement of atoms and functional groups within the molecule (Özay et al., 2013).
Chemical Reactions and Properties
The chemical behavior of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime and related compounds involves various reactions. For instance, Plourde and Spaetzel (2002) achieved the regioselective protection of the hydroxyl group in a related benzaldehyde, indicating the compound's reactivity towards protective group chemistry (Plourde & Spaetzel, 2002). Yoo et al. (1990) discussed the introduction of a new protecting group for carboxylic acids, highlighting the compound's versatility in synthesis (Yoo, Kim Hye, & Kyu, 1990).
科学的研究の応用
Oxidation Reactions
Methoxy substituted benzyl derivatives, including benzaldehydes, are used to study oxidation mechanisms. The oxidation of methoxy substituted benzyl phenyl sulfides can distinguish between oxidants that react via single electron transfer and those which react by direct oxygen atom transfer. This has implications for understanding the behavior of high-valent oxoruthenium compounds in oxidation reactions and could be relevant for the study of similar methoxy benzaldehyde oximes (Lai, Lepage, & Lee, 2002).
Photocatalytic Oxidation
Methoxybenzyl alcohols and their derivatives, such as 4-methoxybenzyl alcohol, have been used in studies on selective photocatalytic oxidation to corresponding aldehydes. This process proceeds at high conversion and selectivity on TiO2 photocatalysts under O2 atmosphere and UV-light irradiation. Such research may offer insights into the photocatalytic potential of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime (Higashimoto et al., 2009).
Enzyme Catalysis
Research into enzyme-catalyzed reactions, such as those involving benzaldehyde derivatives, can provide insights into the synthesis of complex organic molecules. For example, benzaldehyde lyase (BAL) catalyzes the formation and cleavage of benzoin derivatives, showcasing the enzyme's utility in asymmetric synthesis and the potential application areas for similar compounds (Kühl et al., 2007).
Photolysis and Oxidative Reactions
The study of photolysis and oxidative reactions involving methoxybenzyl derivatives can reveal pathways for the formation of various products, including aldehydes and acids. These reactions are essential for understanding the chemical behavior of methoxybenzyl compounds under different conditions and could be relevant for the study of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime (Adam, Güsten, & Schulte‐Frohlinde, 1974).
Safety and Hazards
特性
IUPAC Name |
(NE)-N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-3-5-13(6-4-12)11-20-15-8-7-14(10-17-18)9-16(15)19-2/h3-10,18H,11H2,1-2H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXDXFTIULFQC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)
![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)
![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)
![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)
